1,3-Diazepane-2-thione chemical structure and properties
1,3-Diazepane-2-thione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diazepane-2-thione, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating 1,3-Diazepane-2-thione and its potential applications.
Chemical Structure and Identifiers
1,3-Diazepane-2-thione, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.
-
IUPAC Name: 1,3-diazepane-2-thione[1]
-
Molecular Formula: C₅H₁₀N₂S[1]
-
CAS Number: 5700-04-9[1]
-
Canonical SMILES: C1CCNC(=S)NC1[1]
-
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Diazepane-2-thione is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.
| Property | Value | Reference |
| Molecular Weight | 130.21 g/mol | [1] |
| Melting Point | 178 °C | |
| Boiling Point | 194.4 °C at 760 mmHg | |
| Density | 1.14 g/cm³ | |
| LogP | 0.90190 | |
| Water Solubility | Data not readily available | |
| Appearance | Off-white to pale beige solid |
Synthesis and Characterization
The synthesis of 1,3-Diazepane-2-thione is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.
Experimental Protocol: Synthesis of 1,3-Diazepane-2-thione
Materials:
-
1,4-Diaminobutane
-
Carbon disulfide
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide (or other base, optional)
Procedure:
-
In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude 1,3-Diazepane-2-thione can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Logical Workflow for Synthesis:
Spectral Data
The structural confirmation of 1,3-Diazepane-2-thione is achieved through various spectroscopic techniques.
Mass Spectrometry:
-
GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion [M]⁺.
NMR Spectroscopy:
The following table summarizes the ¹H and ¹³C NMR chemical shifts for 1,3-Diazepane-2-thione recorded in DMSO-d₆.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.32 | br s | N-H |
| 3.19 | t | CH ₂-N | |
| 1.66 | m | CH ₂-CH₂ | |
| ¹³C NMR | 180.9 | - | C =S |
| 46.5 | - | C H₂-N | |
| 27.9 | - | C H₂-CH₂ |
Infrared (IR) Spectroscopy:
-
N-H stretch: ~3200-3400 cm⁻¹ (broad)
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=S stretch (thiourea): ~1250-1350 cm⁻¹
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities or signaling pathways have been reported for 1,3-Diazepane-2-thione, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that 1,3-Diazepane-2-thione could be a valuable scaffold for drug discovery.
Biological Activities of Cyclic Thioureas
Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:
-
Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]
-
Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]
-
Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]
Pharmacological Relevance of the 1,3-Diazepine Scaffold
The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:
-
Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]
-
Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]
-
Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including β-lactamase inhibitors.[5]
Hypothetical Signaling Pathway Involvement:
Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of 1,3-Diazepane-2-thione might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.
Conclusion
1,3-Diazepane-2-thione is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.
References
- 1. 1,3-Diazepane-2-thione | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
